Verticillin A

Description

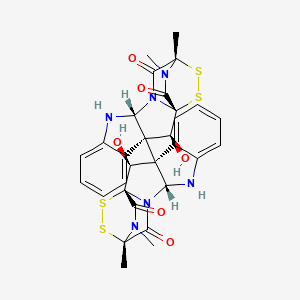

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGTYEJTVRXGLW-LRESJZTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317698 | |

| Record name | Verticillin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889640-30-6 | |

| Record name | Verticillin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889640-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticillin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889640306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verticillin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERTICILLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I545M8NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Biosynthetic Pathways of Verticillin a

Fungal Fermentation and Isolation Methodologies

Verticillin (B84392) A was initially discovered and isolated from a fungus identified as Verticillium sp. rsc.org However, subsequent taxonomic re-evaluation, aided by modern molecular sequencing techniques, has suggested that the primary producers of verticillins are fungi belonging to the genus Clonostachys (also known as Bionectria). rsc.org It is now believed that the original producing strain may have been misidentified. rsc.org Verticillins have also been isolated from fungi in the genera Penicillium and Gliocladium. aacrjournals.orgrsc.org

The isolation of Verticillin A typically involves large-scale fermentation of the producing fungal strain. aacrjournals.orgacs.org For instance, Clonostachys rogersoniana (strain MSX59553) has been a notable source for obtaining this compound for research purposes. aacrjournals.orgacs.org Following fermentation, the fungal mycelium is extracted to yield a crude mixture of metabolites. tandfonline.com This extract then undergoes a series of purification steps. Bioassay-guided fractionation, often utilizing techniques like silica (B1680970) vacuum flash chromatography and high-performance liquid chromatography (HPLC), is employed to isolate the desired compound. tandfonline.com The purity of the isolated this compound is then rigorously assessed using methods such as Ultra-Performance Liquid Chromatography (UPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. aacrjournals.org

| Fungal Genus | Reported Status | Key Findings |

|---|---|---|

| Verticillium | Original, but now questioned | The first reported source of this compound, though later studies could not detect the necessary biosynthetic genes in Verticillium species. rsc.org |

| Clonostachys (Bionectria) | Current consensus | Genome sequencing and gene knockout studies have confirmed Clonostachys rogersoniana as a producer of verticillins. rsc.org |

| Penicillium | Confirmed producer | A marine-derived Penicillium sp. was found to produce this compound and related new analogues. rsc.orgtandfonline.com |

| Gliocladium | Likely misidentified | Reports of verticillin production from Gliocladium are now thought to refer to Clonostachys. rsc.org |

Identification and Characterization of the Verticillin Biosynthetic Gene Cluster (ver cluster)

The biosynthesis of complex natural products like this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). The identification of the verticillin biosynthetic gene cluster, designated as the ver cluster, was a significant breakthrough in understanding how this molecule is constructed. rsc.orgresearchgate.net

The ver cluster was first identified and cloned from a genomic DNA fosmid library of the fungus Clonostachys rogersoniana. researchgate.netnih.gov This was achieved by using primers designed based on the sequence of a nonribosomal peptide synthetase (NRPS) gene, chaP, which was predicted to be involved in the biosynthesis of the related ETP, chaetocin (B1668567). researchgate.netnih.gov The validation of the ver cluster's role in verticillin biosynthesis was confirmed through gene knockout experiments. Specifically, disrupting the NRPS gene verP completely abolished the production of verticillin, and this production was restored when a functional copy of the verP gene was reintroduced. researchgate.netnih.gov Further gene disruption studies demonstrated that most of the genes within the ver cluster are essential for verticillin biosynthesis. researchgate.netnih.gov

Proposed Biosynthetic Cascade and Analogies to Related ETPs

The proposed biosynthetic pathway for this compound shares many similarities with that of the monomeric ETP, gliotoxin (B1671588), which serves as a model system for this class of compounds. rsc.orgresearchgate.net The pathway is thought to begin with the VerP-catalyzed condensation of two amino acids to form the diketopiperazine (DKP) scaffold. rsc.orgresearchgate.net This is followed by a series of modifications, including the crucial sulfur incorporation steps.

The sulfurization process is thought to involve the addition of two glutathione (B108866) molecules, catalyzed by VerG. rsc.org The glutathione moieties are then trimmed by the sequential action of VerK, VerJ, and VerI, leaving behind the thiol groups. rsc.org These thiols are then oxidized by VerT to form the disulfide bridges that are a hallmark of ETPs. researchgate.net

However, a key difference from gliotoxin biosynthesis is the dimerization step required to form the verticillin structure. rsc.org

| Gene | Enzyme | Proposed Function | Reference |

|---|---|---|---|

| verP | Nonribosomal Peptide Synthetase (NRPS) | Condensation of amino acids to form the diketopiperazine (DKP) core. | rsc.orgresearchgate.net |

| verC | Cytochrome P450 Monooxygenase | Involved in the biosynthesis of 11'-deoxythis compound. | uniprot.org |

| verG | Glutathione S-transferase (GST) | Catalyzes the addition of glutathione (GSH) for sulfur incorporation. | researchgate.netresearchgate.net |

| verK | cyclo-γ-glutamyl-cyclotransferase | Processing and trimming of glutathione. | rsc.org |

| verJ | Dipeptidase | ||

| verI | C-S bond lyase | ||

| verT | Thiol Oxidase | Oxidation of thiols to form disulfide bridges. | researchgate.net |

| verB / verL | Cytochrome P450s | Potential role in pyrroloindoline ring formation and dimerization. | rsc.org |

| verA | Transporter | Secretion of this compound. | researchgate.net |

| verZ | Regulator | Regulation of gene cluster expression. | researchgate.net |

Insights into Dimerization Mechanisms in Verticillin Biosynthesis

The dimerization process that connects two monomeric ETP units to form this compound is a key and less understood aspect of its biosynthesis. rsc.orgnih.gov Unlike monomeric ETPs like gliotoxin, the formation of dimeric ETPs requires an additional catalytic step to forge the bond between the two halves of the molecule. rsc.org

In the case of verticillins, which are linked by a C-C bond, it is hypothesized that a cytochrome P450 enzyme is responsible for this crucial dimerization step. rsc.orgresearchgate.net This proposed mechanism involves the P450 enzyme catalyzing both the cyclization of the indole (B1671886) ring to form the pyrroloindoline scaffold and the joining of two of these monomeric units. rsc.org The two remaining P450s in the ver cluster, VerB or VerL, are candidates for this dual role. rsc.org This contrasts with the biosynthesis of other dimeric ETPs like chetomin, which features a C-N linkage, suggesting different enzymatic machinery is at play. researchgate.net Further research, including in vitro reconstitution of the enzymes, is needed to definitively elucidate the precise mechanism of dimerization in verticillin biosynthesis. rsc.org

Genetic Engineering Approaches for Biosynthesis Pathway Elucidation and Optimization

Genetic engineering has become a powerful tool for both understanding and manipulating the biosynthetic pathways of natural products. In the context of this compound, gene knockout studies have been instrumental in confirming the identity and function of the ver gene cluster. researchgate.netuniprot.org The targeted disruption of genes like verP has provided direct evidence of their essential role in the biosynthetic pathway. researchgate.netnih.gov

Furthermore, genetic engineering offers the potential to optimize the production of this compound and to generate novel analogues. One such approach is precursor-directed biosynthesis. This technique involves feeding the producing organism with synthetic analogues of the natural biosynthetic precursors. The fungus can then incorporate these modified building blocks into the final natural product structure, leading to the creation of new derivatives. For example, feeding Clonostachys rogersoniana with fluorinated tryptophan analogues has successfully led to the production of a series of new fluorinated verticillins. researchgate.net This approach provides access to novel compounds that would be challenging to create through traditional chemical synthesis. researchgate.netfigshare.com

While heterologous expression of the entire ver cluster in a different host organism has not yet been achieved, it remains a future goal. rsc.org Successful heterologous expression could lead to improved yields of this compound and provide a more amenable platform for engineered biosynthesis of new and potentially improved analogues. rsc.org

Total Synthesis and Semisynthetic Derivatization of Verticillin a

Total Synthesis Strategies and Methodological Innovations

The total synthesis of verticillin (B84392) A and its analogs has spurred the development of novel synthetic methodologies. rsc.org A significant breakthrough was the first total synthesis of (+)-verticillin A, which was accomplished in 16 steps. Key to this and other related syntheses is a biomimetic approach that often involves the dimerization of monomeric precursors. nih.gov For instance, the synthesis of (+)-11,11'-dideoxyverticillin A, a closely related analog, utilized a strategy inspired by its biosynthetic pathway. nih.govresearchgate.net These synthetic endeavors have not only provided access to these complex molecules but have also led to the structural confirmation and, in some cases, revision of related natural products. acs.org

Challenges in Constructing the Densely Functionalized Dimeric Core

The construction of the this compound core is fraught with challenges, primarily due to its dimeric nature, featuring two vicinal quaternary carbon stereocenters at the C10b-C10b' position. nih.govacs.org This sterically congested C3-C3' linkage is a defining characteristic of the broader family of dimeric hexahydropyrroloindoline alkaloids. acs.org The molecule's structure is further complicated by multiple stereogenic centers and functional groups that are sensitive to acid, base, and redox conditions. nih.govmit.edu The presence of the unique and notoriously sensitive epidithiodiketopiperazine (ETP) motif adds another layer of complexity to the synthetic design. nih.govacs.org

Stereochemical Control and Regioselectivity in Key Synthetic Steps

Achieving precise stereochemical control is paramount in the synthesis of this compound. The stereochemistry of the final product is ultimately derived from the initial L-amino acid building blocks. acs.org This stereochemical information must be carefully relayed and maintained throughout the synthetic sequence, particularly during the formation of the C3-C3' bond and the installation of the sulfur bridge. nih.govacs.org For example, in the synthesis of (+)-11,11'-dideoxythis compound, highly stereo- and chemoselective tetrahydroxylation and tetrathiolation reactions were developed for the advanced-stage functionalization of the molecular framework. nih.govnih.gov Regioselectivity, which dictates the specific location of bond formation, is another critical aspect, especially in reactions involving the functionalization of the indole (B1671886) rings. acs.orgyoutube.com

Reported Approaches to the Pyrroloindoline and Diketopiperazine Scaffolds

The synthesis of the constituent pyrroloindoline and diketopiperazine scaffolds has been a central focus of research. Various methods have been developed for the rapid construction of the tricyclic pyrroloindoline ring system, which is a common feature in numerous natural products. nih.gov Strategies such as oxidative radical coupling have been employed to install the key C10b–C10b′ vicinal quaternary centers. nih.gov The diketopiperazine ring is typically assembled from amino acid precursors. nih.govmit.edu For instance, the synthesis of (+)-11,11'-dideoxythis compound involved the cyclization of a dipeptide precursor to form the desired cis-diketopiperazine. nih.gov The subsequent introduction of the epidithiodiketopiperazine core often represents the final and most delicate step of the synthesis. nih.govresearchgate.net

Semisynthetic Modifications and Analogue Generation

Semisynthesis and precursor-directed biosynthesis have emerged as powerful tools for generating structural analogs of this compound, offering a more direct route to structural diversity than total synthesis. rsc.orgresearchgate.net These approaches leverage the complex scaffold produced through fermentation and introduce modifications at specific positions to explore structure-activity relationships (SAR) and improve physicochemical properties. nih.gov

Directed Derivatization via Hydroxy Group Acylation

The hydroxy groups at the C11 and C11' positions of the verticillin scaffold have been identified as accessible sites for semisynthetic modification. nih.govgoogle.com Acylation of these hydroxyls has been explored to generate a variety of ester, carbonate, carbamate (B1207046), and sulfonate analogs. nih.govatu.edu For example, verticillin H has been used as a starting material to create nine different analogs through these modifications. atu.edu Similarly, this compound succinate (B1194679) was synthesized from this compound, demonstrating the applicability of this strategy to other ETPs. atu.edu These modifications can influence the molecule's solubility and pharmacokinetic properties without significantly compromising its potent biological activity. nih.govatu.edu In some cases, the resulting analogs have shown comparable or even enhanced potency against cancer cell lines. atu.edu

Precursor-Directed Biosynthesis for Structural Diversity

Precursor-directed biosynthesis offers an innovative approach to introduce structural diversity into the verticillin framework by feeding modified precursors to the producing fungal cultures. researchgate.netresearchgate.net This technique has been successfully employed to generate fluorinated derivatives of this compound and related compounds. google.com By supplementing the culture medium with fluorinated tryptophan, researchers have been able to produce mono- and di-fluorinated analogs at the C9 and C9' positions. researchgate.netgoogle.com This method allows for the incorporation of functionalities that would be challenging to introduce through traditional synthetic means and provides valuable insights into the biosynthetic pathway of these complex natural products. researchgate.netgoogle.comnih.gov

Structure Activity Relationship Sar Studies of Verticillin a and Its Analogues

Identification of Key Structural Determinants for Biological Activities

The biological activity of Verticillin (B84392) A and its analogues is intrinsically linked to several key structural features. The dimeric nature of the molecule, which consists of two epipolythiodioxopiperazine units, is a fundamental determinant of its function. nih.gov The core scaffold, a bis-pyrroloindoline structure, provides the necessary three-dimensional arrangement for interaction with biological targets.

The presence of the disulfide bridge is a critical element for high biological activity. This feature is characteristic of the broader ETP alkaloid class, which are known for their wide spectrum of biological activities, including cytotoxic, antibacterial, antiviral, and immunosuppressive actions. researchgate.net The reactivity of this disulfide bond is thought to be central to the mechanism of action of these compounds. semanticscholar.org

Furthermore, the substituents on the core structure, such as hydroxyl groups, play a significant role in fine-tuning the biological profile of these molecules. Modifications at these positions can influence factors like solubility, cell permeability, and potency. nih.govresearchgate.net

Role of the Bridged Disulfide Moiety in Molecular Function

The bridged disulfide moiety is arguably the most critical functional group for the biological activity of Verticillin A and other ETP alkaloids. nih.gov This transannular di- or polysulfide bridge across the 2,5-diketopiperazine ring is a hallmark of the ETP class. researchgate.netnih.gov The strained, eclipsed conformation of the sulfur atoms in this bridge, stabilized by n→π* interactions, is a key contributor to its reactivity. nih.gov

The prevailing model for the action of ETPs suggests that the oxidized form of the molecule is taken up by cells, where it is subsequently reduced by intracellular thiols like glutathione (B108866). nih.gov This process can lead to the generation of reactive oxygen species (ROS) and the formation of mixed disulfides with cellular proteins, thereby disrupting their function. semanticscholar.org The inactivation of thiol-containing proteins is considered a primary mechanism of their toxicity. semanticscholar.org

Removal or reduction of this disulfide bridge significantly diminishes the biological activity of verticillins, highlighting its essential role. For instance, analogues where the disulfide bridge is reduced and the sulfur atoms are methylated show altered activity profiles. rsc.org

Impact of C11 and C11' Hydroxy Groups and Their Modifications

The C11 and C11' hydroxy groups on the this compound scaffold have been a key focus for semisynthetic modifications aimed at improving the compound's pharmacological properties. nih.govacs.org These positions are considered accessible for chemical derivatization. nih.gov

Studies involving the acylation of these hydroxy groups in Verticillin H, a close analogue of this compound, have shown that such modifications are well-tolerated. nih.gov The resulting ester, carbonate, carbamate (B1207046), and sulfonate analogues retained nanomolar IC50 values against various cancer cell lines, with some derivatives exhibiting even greater potency than the parent compound. nih.gov This suggests that the introduction of acyl substituents at the C11 and C11' positions does not negatively impact the core pharmacophore responsible for cytotoxicity. nih.gov

The synthesis of this compound succinate (B1194679), a derivative designed to enhance solubility, demonstrated that modification at these positions can improve physicochemical properties without sacrificing the potent nanomolar cytotoxicity. nih.govnih.gov These findings underscore the potential of modifying the C11 and C11' hydroxy groups to develop this compound analogues with improved drug-like properties. nih.gov

Comparative Analysis of Verticillin Analogues and Their Potency Profiles

The Verticillin family comprises over two dozen naturally occurring analogues, each with subtle structural variations that lead to distinct biological activity profiles. rsc.orgnih.gov Comparative analyses of these analogues have provided valuable insights into the structure-activity relationships within this class of compounds.

For example, Verticillin D, which possesses two additional hydroxy groups compared to this compound, exhibits enhanced antifungal activity but reduced anticancer potency. nih.gov This highlights how seemingly minor changes to the peripheral functional groups can significantly alter the biological specificity of the molecule.

Semisynthetic efforts have further expanded the library of Verticillin analogues. The acylation of Verticillin H at the C11 and C11' positions has yielded a series of derivatives with comparable or, in some cases, enhanced potency against melanoma, breast, and ovarian cancer cell lines. nih.gov These studies demonstrate that the core scaffold is amenable to modification, allowing for the fine-tuning of activity and other properties.

The table below provides a comparative overview of the cytotoxic activities of this compound and some of its key analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| This compound | MDA-MB-435 (Melanoma) | - | nih.gov |

| MDA-MB-231 (Breast) | - | nih.gov | |

| OVCAR3 (Ovarian) | - | nih.gov | |

| Verticillin H | MDA-MB-435 (Melanoma) | 44 | semanticscholar.org |

| MDA-MB-231 (Breast) | 31 | semanticscholar.org | |

| OVCAR3 (Ovarian) | 229 | semanticscholar.org | |

| This compound succinate | MDA-MB-435 (Melanoma) | - | nih.gov |

| MDA-MB-231 (Breast) | - | nih.gov | |

| OVCAR3 (Ovarian) | - | nih.gov | |

| Acylated Verticillin H Derivatives | Various | 7 - 229 | semanticscholar.org |

Note: Specific IC50 values for this compound and its succinate derivative were not explicitly provided in the referenced texts in a comparative table format, but their nanomolar potency was consistently reported.

Molecular and Cellular Mechanisms of Action of Verticillin a

Epigenetic Modulatory Activities

Verticillin (B84392) A exerts profound effects on the epigenome, influencing gene expression patterns crucial for cancer cell survival and proliferation. rsc.orgnih.gov

Selective Histone Methyltransferase (HMTase) Inhibition

A primary mechanism of Verticillin A is its role as a selective inhibitor of several histone methyltransferases (HMTases). rsc.orggoogle.comaai.org It has demonstrated potent inhibitory activity against enzymes responsible for histone H3 lysine (B10760008) 9 (H3K9) methylation, including SUV39H1, SUV39H2, G9a, and G9a-like protein (GLP). aai.orgresearchgate.netnih.gov Additionally, it shows inhibitory effects, albeit to a lesser degree, on MLL1, which is responsible for H3K4 methylation, and NSD2. google.comresearchgate.netnih.gov This selective inhibition disrupts the normal methylation patterns on histone tails, a key process in regulating chromatin structure and gene accessibility. google.com

In vitro studies have quantified the inhibitory potency of this compound against these HMTases. researchgate.net The compound exhibits no significant inhibitory activity against at least 15 other tested HMTases, highlighting its selectivity. aai.orgresearchgate.net

| Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| SUV39H1 | 0.57 | rsc.orggoogle.com |

| SUV39H2 | 0.48 | rsc.orggoogle.com |

| G9a | 0.54 | rsc.orggoogle.com |

| GLP | 1.27 | google.com |

| MLL1 | 3.08 | google.com |

| NSD2 | 4.13 | google.com |

Alterations in Global Histone Methylation and Acetylation Marks

Mass spectrometry-based histone profiling in high-grade serous ovarian cancer (HGSOC) cells further confirmed that this compound induces global changes in both histone methylation and acetylation marks. nih.govaacrjournals.orgnih.govatu.eduaacrjournals.orgsigmaaldrich.com This includes a reduction in H3K9me2 and alterations in H3K14 acetylation marks. nih.gov

Chromatin Remodeling Effects and Gene Expression Dysregulation

By altering histone methylation patterns, this compound effectively remodels chromatin, leading to the dysregulation of gene expression. nih.govnih.govnih.gov The reduction of repressive marks like H3K9me3 can convert transcriptionally silent heterochromatin into active euchromatin. google.com This epigenetic switch can lead to the re-expression of silenced tumor suppressor genes. google.comnih.gov

A key example is the FAS gene, which is often silenced in metastatic colon carcinoma cells through H3K9 trimethylation in its promoter region. nih.govjcancer.org this compound treatment decreases H3K9me3 levels at the FAS promoter, restoring Fas expression and sensitizing cancer cells to FasL-induced apoptosis. rsc.orgnih.govjcancer.org Similarly, in pancreatic ductal adenocarcinoma cells, this compound alters H3K9me3 and H3K4me3 levels, leading to the expression of pro-apoptotic genes and the inhibition of anti-apoptotic genes. nih.govresearchgate.net This modulation of gene expression is a critical component of this compound's anticancer activity. nih.gov

Induction of DNA Damage Pathways

Beyond its epigenetic effects, this compound has been shown to induce DNA damage in cancer cells. nih.govaacrjournals.orgnih.govatu.eduaacrjournals.org In HGSOC cell lines, treatment with this compound leads to DNA damage, as evidenced by comet assays and the formation of γH2.AX foci, a marker of DNA double-strand breaks. nih.gov

This induction of DNA damage is linked to the generation of reactive oxygen species (ROS). nih.gov RNA-Seq analysis of this compound-treated ovarian cancer cells revealed a significant upregulation of transcripts involved in the oxidative stress response pathway. nih.govaacrjournals.orgnih.govatu.eduaacrjournals.orgsigmaaldrich.com The production of ROS contributes to the genotoxic stress, further activating DNA damage response pathways and contributing to the compound's cytotoxic effects. nih.gov

Apoptosis Induction and Programmed Cell Death Mechanisms

A major outcome of the molecular perturbations caused by this compound is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines. rsc.orgnih.govnih.govaacrjournals.orgnih.govatu.eduaacrjournals.org This has been observed in high-grade serous ovarian cancer, colon carcinoma, and pancreatic cancer cells. rsc.orgnih.gov The apoptotic response is a direct consequence of the epigenetic reprogramming and DNA damage induced by the compound. nih.govaacrjournals.org

RNA sequencing and pathway analysis in ovarian cancer cells treated with this compound show a clear enrichment of transcripts in apoptosis signaling pathways. nih.govaacrjournals.orgnih.govatu.eduaacrjournals.orgsigmaaldrich.com The re-expression of pro-apoptotic genes like Fas and BAX, due to the inhibition of HMTases, plays a crucial role in tipping the cellular balance towards apoptosis. rsc.orgnih.gov

Activation of Caspase Cascades

The apoptotic program initiated by this compound involves the activation of the caspase cascade, a family of proteases that execute cell death. In leiomyosarcoma and malignant peripheral nerve sheath tumor cells, treatment with this compound leads to a significant increase in the activity of cleaved caspase-3 and caspase-7, key executioner caspases. walshmedicalmedia.com This activation was confirmed through the cleavage of poly(ADP-ribose) polymerase (PARP), a well-known substrate of activated caspases, in HGSOC cells. aacrjournals.org The activation of this proteolytic cascade ensures the orderly dismantling of the cell, a hallmark of apoptosis.

Upregulation of Pro-apoptotic Proteins (e.g., BNIP3, Bax) and Downregulation of Anti-apoptotic Proteins

This compound has been shown to modulate the expression of key proteins involved in the apoptotic process, tipping the balance towards cell death in cancerous cells.

One of the primary mechanisms by which this compound induces apoptosis is through the upregulation of the pro-apoptotic protein BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3). aacrjournals.orgaacrjournals.orgnih.govresearchgate.net This has been observed in various cancer cell lines, including human colon carcinoma and hepatoma cells. aacrjournals.orgresearchgate.net Studies have demonstrated that this compound increases BNIP3 protein levels in a dose-dependent manner. aacrjournals.orgresearchgate.net The significance of BNIP3 in this compound-mediated apoptosis is highlighted by experiments where silencing the BNIP3 gene reduced the sensitivity of tumor cells to apoptosis induced by this compound. aacrjournals.orgnih.govnih.gov The upregulation of BNIP3 is thought to occur through epigenetic mechanisms, specifically by inhibiting DNA methylation of the BNIP3 promoter. nih.govnih.gov

In addition to BNIP3, this compound also increases the expression of another critical pro-apoptotic protein, Bax. nih.govresearchgate.net This effect has been noted in high-grade serous ovarian cancer (HGSOC) cells and pancreatic ductal adenocarcinoma (PDAC) cells. nih.govresearchgate.net The increased expression of Bax is linked to alterations in histone modifications, specifically a decrease in H3K9me3 levels at the BAX promoter region. nih.govresearchgate.net

The table below summarizes the effects of this compound on key apoptotic proteins in different cancer cell lines.

| Cell Line | Pro-Apoptotic Protein Upregulated | Anti-Apoptotic Protein Downregulated |

| HepG2 (Hepatoma) | BNIP3 aacrjournals.orgnih.gov | Not significantly altered aacrjournals.orgnih.gov |

| SW620 (Colon Carcinoma) | BNIP3 aacrjournals.orgnih.gov | Not significantly altered aacrjournals.orgnih.gov |

| OVCAR4, OVCAR8 (Ovarian) | Bax nih.gov | Not Reported |

| MiaPaCa2, PANC1 (Pancreatic) | Bak, Bax, Bim researchgate.netdoaj.org | FLIP, Mcl-1, Bcl-xL doaj.org |

Involvement of Oxidative Stress Response Pathways

This compound has been shown to induce oxidative stress in cancer cells, a mechanism that contributes to its cytotoxic effects. This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids. nih.govwikipedia.org

In high-grade serous ovarian cancer (HGSOC) cells, treatment with this compound leads to an upregulation of the reactive oxygen species (ROS) pathway. nih.gov This was confirmed by RNA-sequencing analysis which identified an enrichment of transcripts in the oxidative stress response pathway in this compound-treated cells. nih.govaacrjournals.orgnih.govsigmaaldrich.com The induction of oxidative stress by this compound is a key factor in its ability to cause DNA damage and subsequently trigger apoptosis. nih.gov In fact, the cytotoxic effects of this compound can be reversed by co-treatment with an antioxidant, N-acetyl-cysteine (NAC), which blocks the apoptosis caused by the compound. nih.gov

The involvement of oxidative stress in the mechanism of action of this compound has been further elucidated in studies on HGSOC cell lines OVCAR4 and OVCAR8. nih.govaacrjournals.orgnih.govsigmaaldrich.com These studies demonstrated that this compound treatment leads to an increase in ROS, which in turn causes DNA damage and apoptosis. nih.govaacrjournals.org

The table below summarizes the key findings related to this compound and oxidative stress.

| Cell Line | Effect of this compound | Supporting Evidence |

| OVCAR8 (Ovarian Cancer) | Upregulation of apoptosis signaling and oxidative stress response pathways. sigmaaldrich.comaacrjournals.org | RNA-Seq analysis. sigmaaldrich.comaacrjournals.org |

| OVCAR4 and OVCAR8 (Ovarian Cancer) | Induction of oxidative stress and DNA damage. nih.gov | Reversal of cytotoxicity by N-acetyl-cysteine. nih.gov |

Modulation of Cell Cycle Progression

The impact of this compound on cell cycle progression appears to be cell-type specific, with studies reporting varied effects across different cancer cell lines.

In some cancer cells, this compound has been shown to induce cell cycle arrest, a key mechanism for inhibiting tumor growth. For instance, in human colon carcinoma SW620 cells, this compound treatment leads to a dramatic arrest at the G2 phase of the cell cycle. aacrjournals.orgnih.gov This G2/M phase arrest is a common response to DNA damage, preventing cells from entering mitosis with a compromised genome. researchgate.netresearchgate.net Similarly, in 5-FU-resistant human colon carcinoma cells, this compound also mediates cell cycle arrest. researchgate.net

However, in other cancer cell types, this compound does not appear to significantly alter cell cycle progression. nih.gov For example, in HepG2 liver carcinoma cells, treatment with this compound did not result in any observable changes in the cell cycle. aacrjournals.orgnih.gov Likewise, in karyotypically complex soft tissue sarcoma (STS) cell lines, including malignant peripheral nerve sheath tumor (MPNST) and leiomyosarcoma (LMS), this compound's anticancer effects were found to be independent of cell cycle arrest. nih.govresearchgate.net

This variability suggests that the pathways through which this compound exerts its effects can differ depending on the genetic and proteomic background of the cancer cells. nih.govresearchgate.net

The table below summarizes the differential effects of this compound on cell cycle progression in various cancer cell lines.

| Cell Line | Effect on Cell Cycle | Phase of Arrest |

| SW620 (Colon Carcinoma) | Induces arrest aacrjournals.orgnih.gov | G2 aacrjournals.orgnih.gov |

| LS411N-5FU-R (Colon Carcinoma) | Induces arrest researchgate.net | G2 researchgate.net |

| HepG2 (Liver Carcinoma) | No significant alteration aacrjournals.orgnih.gov | N/A |

| MPNST and LMS (Soft Tissue Sarcoma) | No arrest observed nih.gov | N/A |

Perturbations of Cellular Signaling Pathways

This compound has been found to disrupt key cellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Targeting of c-Met Signaling and Downstream Effectors (e.g., Ras, Raf, ERK, AKT)

A significant target of this compound is the c-Met signaling pathway. nih.gov The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor progression. dovepress.comnih.gov Aberrant activation of this pathway is linked to increased cell migration and invasion. dovepress.com

Furthermore, this compound disrupts the signaling cascade downstream of c-Met. It inhibits the phosphorylation of key effector molecules including Ras, Raf, extracellular signal-regulated kinase (ERK), and protein kinase B (AKT). nih.govnih.govresearchgate.net The Ras/Raf/MEK/ERK and PI3K/AKT pathways are critical for a variety of cellular responses, including cell survival and migration. nih.govaging-us.com By inhibiting these downstream effectors, this compound effectively blocks the pro-tumorigenic signals initiated by c-Met activation. nih.govnih.gov Studies have shown that overexpression of ERK can partially reverse the anti-metastatic effects of this compound, confirming the importance of this pathway in its mechanism of action. nih.govnih.gov

The table below summarizes the effects of this compound on the c-Met signaling pathway and its downstream components.

| Cancer Type | Effect on c-Met | Effect on Downstream Effectors |

| Colon Cancer | Suppresses phosphorylation and protein levels. nih.govnih.govzju.edu.cn | Inhibits phosphorylation of Ras, Raf, ERK, and AKT. nih.govnih.gov |

| Gastric & Cervical Cancer | Inhibits HGF-induced phosphorylation and represses total c-Met expression. dovepress.comnih.gov | Suppresses c-Met downstream FAK/Src signaling. dovepress.comnih.gov |

Immunomodulatory Effects through Cellular Recognition Alteration

This compound has demonstrated the ability to modulate the immune system's recognition of tumor cells, suggesting its potential as an adjuvant in cancer immunotherapy.

A key mechanism is its ability to sensitize cancer cells to apoptosis induced by immune effector molecules like TNF-related apoptosis-inducing ligand (TRAIL) and Fas ligand (FasL). aacrjournals.orgnih.govnih.gov Many cancer cells develop resistance to TRAIL-mediated killing, which is a significant hurdle in cancer therapy. nih.gov this compound can overcome this resistance in human colon carcinoma cells, both in laboratory settings and in animal models. aacrjournals.orgnih.govnih.gov This sensitization effect is partly attributed to the upregulation of the pro-apoptotic protein BNIP3. aacrjournals.orgnih.govnih.gov

By increasing the susceptibility of cancer cells to immune-mediated killing, this compound can potentially enhance the efficacy of immunotherapies that rely on these pathways. This suggests a broader role for this compound not just as a direct cytotoxic agent, but also as a modulator of the tumor microenvironment, making cancer cells more visible and vulnerable to the immune system.

Biological Activities in Preclinical Research Models Cellular and Molecular Focus

Antineoplastic Activities in Cellular Models

Verticillin (B84392) A, a fungal metabolite, has demonstrated significant antineoplastic activities in various preclinical cellular models. rsc.orgnih.gov Its potent cytotoxic and growth-inhibitory effects, along with its ability to impede cellular migration and invasion, underscore its potential as an anticancer agent. dovepress.comnih.gov

Verticillin A has been shown to be a potent inhibitor of cancer cell growth across a multitude of cell lines, often exhibiting efficacy in the nanomolar range. rsc.orgaacrjournals.org

Research has documented its cytotoxic effects in the following cancer cell lines:

High-Grade Serous Ovarian Cancer (HGSOC): In HGSOC cell lines OVSAHO, OVCAR4, and OVCAR8, this compound inhibited growth with IC50 values of 60 nM, 47 nM, and 45 nM, respectively. nih.gov Treatment with this compound also led to the complete abrogation of foci formation in OVCAR4 and OVCAR8 cells, indicating a cytotoxic rather than cytostatic effect. nih.gov Furthermore, it reduced the viability of OVCAR8 tumor spheroids with an IC50 value of 234 nM. nih.gov

Gastric and Cervical Cancer: this compound demonstrated dose- and time-dependent growth inhibition in human gastric (AGS) and cervical (HeLa) cancer cells. dovepress.com The IC50 values at 24 hours were 69.89 nM for AGS cells and 319.5 nM for HeLa cells, which decreased to 47.59 nM and 233.9 nM, respectively, after 48 hours. dovepress.com

Pancreatic Cancer: The compound was cytotoxic against both human (Miapaca-2) and murine (Panc02-H7) pancreatic cancer cell lines, with IC50 values of 22.7 nM and 12.3 nM, respectively. acs.org

Colon Cancer: In human colon cancer cell lines DLD1 and RKO, and the murine colon cancer cell line CT26, the IC50 values were 895.7 nM, 306.5 nM, and 177.2 nmol/L, respectively. nih.gov

Leiomyosarcoma (LMS) and Malignant Peripheral Nerve Sheath Tumor (MPNST): this compound showed a marked inhibitory effect on S462, ST88, and LMS1 cell lines at 10 nM. walshmedicalmedia.com A significant decrease in viability was observed in all tested STS cell lines (LMS1, S462, ST88, SKLMS1, and MPNST724) at a concentration of 100 nM. walshmedicalmedia.com

Other Cancer Cell Lines: this compound has also been reported to induce cytotoxicity in human breast carcinoma, large cell lung carcinoma, astrocytoma, and melanoma cell lines. nih.gov It significantly inhibited the growth of six different types of tumor cells with IC50 values ranging from 30 to 122 nmol/L. aacrjournals.org

The primary mechanism behind this cytotoxicity is the induction of apoptosis (programmed cell death). nih.govaacrjournals.org In HGSOC cells, this compound treatment led to increased PARP cleavage and positive Annexin V/Propidium iodide staining, both markers of apoptosis. aacrjournals.orgresearchgate.net This apoptotic induction is linked to the compound's ability to cause DNA damage and induce oxidative stress. nih.gov

| Cancer Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| High-Grade Serous Ovarian Cancer | OVSAHO | 60 nM | nih.gov |

| OVCAR4 | 47 nM | nih.gov | |

| OVCAR8 | 45 nM | nih.gov | |

| Gastric & Cervical Cancer | AGS | 69.89 nM (24h), 47.59 nM (48h) | dovepress.com |

| HeLa | 319.5 nM (24h), 233.9 nM (48h) | dovepress.com | |

| Pancreatic Cancer | Miapaca-2 (human) | 22.7 nM | acs.org |

| Panc02-H7 (murine) | 12.3 nM | acs.org | |

| Colon Cancer | DLD1 | 895.7 nmol/L | nih.gov |

| RKO | 306.5 nmol/L | nih.gov | |

| CT26 (murine) | 177.2 nmol/L | nih.gov |

This compound has been shown to effectively suppress the migration and invasion of cancer cells, key processes in tumor metastasis. dovepress.comnih.gov

In human gastric (AGS) and cervical (HeLa) cancer cells, this compound inhibited hepatocyte growth factor (HGF)-induced cellular migration. dovepress.com At a concentration of 50 nM, it decreased HGF-induced migration in AGS cells by 32%, and at 200 nM, it reduced migration in HeLa cells by 49%. dovepress.com This inhibitory effect is attributed to the targeting of the c-Met/FAK/Src signaling pathway. dovepress.com this compound was found to inhibit HGF-induced c-Met phosphorylation and repress the expression of the total c-Met protein. dovepress.com

Similarly, in human colon cancer cells (DLD1 and RKO) and a murine colon cancer cell line (CT26), this compound significantly inhibited cell migration and invasion. nih.govresearchgate.netzju.edu.cnnih.gov The compound was identified to target the c-mesenchymal-epithelial transition factor (c-Met) at the transcriptional level. nih.govzju.edu.cnnih.gov By suppressing c-Met, this compound inhibits the phosphorylation of downstream signaling molecules, including Raf, ERK, and AKT. nih.govresearchgate.net

Cytotoxicity and Growth Inhibition in Diverse Cancer Cell Lines

Antifungal Activities (Specific to Verticillin D and Related Analogs)

While the primary focus of recent research on verticillins has been on their anticancer properties, some analogs, particularly Verticillin D, exhibit notable antifungal activity. amazonaws.compublish4promo.comresearchgate.net

Verticillin D, isolated from the fungus Clonostachys rosea, has demonstrated antifungal effects against phytopathogens. amazonaws.compublish4promo.comresearchgate.net It inhibited the spore germination of Alternaria burnsii with a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL and the mycelial growth of Sclerotium rolfsii with an MIC of 5 mg/mL. amazonaws.comresearchgate.net

The antifungal action of Verticillin D is an example of antibiosis, where a substance produced by one microorganism inhibits the growth of another. publish4promo.com The biological activity of epidithiodioxopiperazines like Verticillin D is often attributed to the presence of the disulfide bridge in their chemical structure. publish4promo.com Clonostachys rosea is known to be a biological control agent that can inhibit pathogens through various mechanisms, including the secretion of antibiotic compounds. publish4promo.com

Other Documented Biological Activities and Their Underlying Mechanisms

Beyond its antineoplastic and antifungal effects, this compound and its analogs have been reported to possess other biological activities.

This compound is a selective inhibitor of histone methyltransferases (HMTases), including SUV39H1, SUV39H2, G9a, and GLP. rsc.orgresearchgate.net This inhibition leads to epigenetic modifications, such as the reduction of H3K9 trimethylation, which can restore the expression of silenced tumor suppressor genes. nih.govresearchgate.net For instance, in colon carcinoma, this compound-mediated inhibition of H3K9 methylation on the FAS promoter restores Fas expression, sensitizing the cancer cells to FasL-induced apoptosis. researchgate.net

Additionally, some verticillin analogs, including this compound, have shown nematicidal activity against Caenorhabditis elegans and Panagrellus redivivus. rsc.org Other analogs, such as Bionectin A and B, as well as Verticillin D and G, have exhibited antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. rsc.org

Advanced Research Methodologies and Formulation Strategies for Verticillin a

Application of Omics Technologies in Mechanism Elucidation (e.g., RNA-Seq, Mass Spectrometry Histone Profiling)

Modern drug discovery and mechanism of action (MoA) studies increasingly rely on high-throughput "omics" technologies to gain a comprehensive understanding of a compound's biological effects. axcelead-us.commdpi.com These approaches, which include transcriptomics (RNA-Seq) and proteomics (mass spectrometry-based histone profiling), have been instrumental in deciphering the complex cellular responses to Verticillin (B84392) A. nih.govnih.gov

Research employing RNA-Sequencing (RNA-Seq) on high-grade serous ovarian cancer (HGSOC) cells (OVCAR8) treated with Verticillin A has revealed significant changes in gene expression. nih.govnih.govaacrjournals.orgsigmaaldrich.comx-mol.com The analysis identified a notable enrichment of transcripts associated with the apoptosis signaling and oxidative stress response pathways. nih.govaacrjournals.orgx-mol.comresearchgate.net This transcriptomic data provided early, broad evidence pointing toward the compound's role in inducing programmed cell death and cellular stress. nih.gov

To investigate the epigenetic effects of this compound, mass spectrometry-based global histone modification profiling has been utilized. nih.govnih.govaacrjournals.org In OVCAR8 ovarian cancer cells, treatment with this compound led to 13 distinct histone modifications. nih.gov These global changes included a notable reduction in histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) and histone H3 lysine 36 dimethylation (H3K36me2). nih.gov Changes were also observed in H3K14 acetylation marks. nih.gov These findings confirm that this compound functions as an epigenetic modifier. nih.govresearchgate.net

Further studies in colon carcinoma cells using genome-wide analysis identified this compound as a selective inhibitor of several histone methyltransferases (HMTases), including SUV39H1, SUV39H2, and G9a/GLP. nih.gov These enzymes are responsible for H3K9 trimethylation (H3K9me3). nih.govnih.gov The research showed that this compound treatment specifically decreased the H3K9me3 levels at the FAS gene promoter, which is often silenced in metastatic colon cancer. nih.gov This epigenetic modification restored Fas expression, sensitizing the cancer cells to apoptosis. nih.govnih.gov

| Omics Technology | Cancer Model | Key Research Findings | Source(s) |

|---|---|---|---|

| RNA-Sequencing (Transcriptomics) | High-Grade Serous Ovarian Cancer (OVCAR8 cells) | Revealed an enrichment of transcripts in apoptosis signaling and oxidative stress response pathways. | nih.govaacrjournals.orgx-mol.com |

| Mass Spectrometry (Histone Profiling) | High-Grade Serous Ovarian Cancer (OVCAR8 cells) | Induced global changes in histone methylation and acetylation, including reductions in H3K9me2 and H3K36me2, and alterations in H3K14ac. | nih.govnih.govaacrjournals.org |

| ChIP-Sequencing & DNA Microarray | Colon Carcinoma | Identified this compound as a selective inhibitor of HMTases (SUV39H1, SUV39H2, G9a/GLP); shown to decrease H3K9me3 at the FAS promoter, restoring its expression. | nih.gov |

Development of Advanced Delivery Systems for Research Purposes (e.g., Nanoparticles for Solubility Enhancement)

A significant challenge in the preclinical research of this compound is its poor physicochemical profile, particularly its low aqueous solubility. nih.govacs.orgresearchgate.netrsc.org The compound is largely insoluble in ether and methanol, which complicates its formulation for in vivo studies. rsc.org To overcome this limitation and enable robust investigation, researchers have developed several advanced delivery systems designed to enhance solubility and improve delivery for research applications. nih.govacs.org

One of the primary strategies has been the encapsulation of this compound into nanoparticles. nih.govresearchgate.net Specifically, a pH-sensitive expansile nanoparticle (eNP) system was developed to improve solubility and facilitate in vivo delivery. nih.govnih.gov This formulation, this compound-eNP, successfully enabled the evaluation of the compound in a human ovarian cancer xenograft model. nih.govnih.govsigmaaldrich.com The encapsulation not only improved the compound's utility for in vivo research but also demonstrated reduced liver toxicity compared to the administration of free this compound alone. nih.govaacrjournals.org Nanoparticle-based systems enhance solubility by increasing the surface area of the drug and encapsulating it within a carrier matrix, which improves its interaction with aqueous environments. dovepress.comdovepress.comjocpr.com

Another approach to address the solubility issue involves the creation of semi-synthetic analogues. nih.gov Research into the structure-activity relationship of the verticillin pharmacophore led to the generation of this compound succinate (B1194679). nih.gov This derivative demonstrated not only potent nanomolar cytotoxicity but also significantly improved solubility compared to the parent compound, making it more amenable for formulation and research. nih.gov

For applications requiring localized and sustained drug release, a this compound-loaded surgical buttress has been developed. nih.govacs.orgmarinbio.com This system involves embedding the compound into a bioabsorbable polyglycolic acid (PGA) surgical buttress, which can be applied directly to a tumor resection site. nih.gov This strategy is designed for research in postoperative recurrence models, providing prolonged, controlled release of this compound over an extended period. acs.org This method allows for the study of high local concentrations of the drug while mitigating the systemic toxicities that can occur with systemic administration of the free compound. nih.govacs.orgresearchgate.net

| Formulation Strategy | Primary Research Goal | Description | Key Outcome for Research | Source(s) |

|---|---|---|---|---|

| Expansile Nanoparticle (eNP) Encapsulation | Enhance solubility for systemic in vivo studies. | This compound is encapsulated within a pH-sensitive expansile nanoparticle delivery system. | Enabled administration in animal models, improved efficacy, and showed reduced systemic toxicity compared to the free drug. | nih.govaacrjournals.orgnih.gov |

| Semi-synthetic Analogues | Improve intrinsic solubility. | Chemical modification of the parent compound, such as the creation of this compound succinate. | Resulted in a compound with greatly improved solubility while retaining nanomolar cytotoxicity, facilitating easier formulation. | nih.gov |

| Drug-Loaded Surgical Buttress | Achieve localized, sustained release for surgical recurrence models. | This compound is incorporated into a bioabsorbable polyglycolic acid (PGA) buttress for direct application to a tumor site post-resection. | Provided a platform to study local recurrence prevention with high drug doses while minimizing systemic exposure and toxicity. | nih.govacs.orgmarinbio.com |

Challenges and Future Perspectives in Verticillin a Research

Overcoming Synthetic Complexity and Enhancing Scalability for Research

The chemical synthesis of Verticillin (B84392) A is a formidable challenge that has thwarted chemists for decades, primarily due to its intricate and sensitive molecular architecture. researchgate.netnih.gov As a dimeric ETP, its structure features a highly congested core with numerous stereogenic centers, including six fully substituted carbons and a critical pair of vicinal quaternary carbon stereocenters at the C3-C3' linkage. acs.org This C3-C3' bond, which joins the two monomeric units, represents a significant synthetic hurdle. acs.org Furthermore, the defining epidithiodiketopiperazine (ETP) bridge is notoriously sensitive to acid, base, and redox conditions, complicating many standard synthetic transformations. researchgate.netnih.gov

While the first total synthesis of (+)-11,11'-dideoxyverticillin A was a landmark achievement, the total synthesis of this compound itself, with its C11 and C11' hydroxyl groups, has remained an elusive major challenge. google.comrsc.org Early synthetic strategies often struggled with controlling stereochemistry during late-stage sulfidation steps. fao.org A successful strategy ultimately required a biomimetic approach, including a key reductive radical dimerization to form the bis-pyrroloindoline core and carefully orchestrated late-stage functionalizations to install the sensitive ETP moiety. google.comnih.gov

Beyond the chemical synthesis, scalability for producing research quantities of this compound is a major bottleneck. acs.orgaacrjournals.org The primary source of the compound is through fermentation of various fungal strains, particularly those of the genus Clonostachys. rsc.orgaacrjournals.org However, yields from these cultures are often low and variable, which has historically hindered extensive biological investigation. acs.org Recent efforts have focused on optimizing fermentation conditions, such as the choice of solid media (e.g., oatmeal) and culture time, which has successfully increased production from a few milligrams to over 50-150 mg quantities per month on a laboratory scale. acs.org Despite this progress, developing a robust, industrial-scale production method, potentially through liquid fermentation or heterologous expression systems, is a critical future goal to supply the material needed for comprehensive preclinical and potential clinical development. rsc.orgaacrjournals.org

Comprehensive Elucidation of Undefined Biosynthetic Steps

The natural production of this compound by fungi follows a complex biosynthetic pathway, many steps of which are not yet fully understood. rsc.orgresearchgate.net The biosynthetic gene cluster responsible for verticillin production, designated as the ver cluster, has been identified in Clonostachys rogersoniana. researchgate.netnih.gov This discovery provided a genetic roadmap and confirmed that, like other ETP alkaloids, the pathway begins with a non-ribosomal peptide synthetase (NRPS), VerP, which condenses two amino acids to form the diketopiperazine (DKP) core. nih.govresearchgate.net

While the ver cluster shows significant homology to the well-characterized gli cluster for gliotoxin (B1671588) biosynthesis, crucial differences exist because this compound is a dimer. nih.govrsc.org The biosynthesis of monomeric ETPs like gliotoxin is understood in considerable detail, but the specific enzymatic steps for dimerization, a key feature of verticillins, remain speculative. rsc.orgresearchgate.net It is hypothesized that a cytochrome P450 (CYP450) enzyme within the ver cluster may catalyze both the cyclization of the indole (B1671886) to form the pyrroloindoline ring and the joining of two monomer units. rsc.org

Several key questions remain unanswered. The precise mechanism and timing of the dimerization—whether it occurs before or after the installation of the disulfide bridge—is a major area for investigation. rsc.org The ver gene cluster contains several genes with unassigned functions, including multiple CYP450s (e.g., VerB, VerL) and an N-methyltransferase (VerN), whose specific roles in late-stage tailoring reactions like hydroxylation at the C11/C11' positions and N-methylation are yet to be confirmed through in vitro enzyme reconstitution. rsc.org Fully characterizing these enzymes and their precise sequence of operations is a fundamental challenge that, once solved, could unlock opportunities for biosynthetic engineering and the production of novel analogues. rsc.orgnih.gov

In-depth Mapping of All Molecular Targets and Interacting Pathways

This compound's potent anticancer activity stems from its ability to interact with multiple cellular targets and pathways, leading to cell death and the inhibition of cancer progression. acs.orgnih.gov A primary mechanism of action is its role as a selective inhibitor of a specific group of histone methyltransferases (HMTs). google.comnih.gov Extensive in vitro assays have shown that this compound potently inhibits SUV39H1, SUV39H2, G9a, and to a lesser extent, GLP, MLL1, and NSD2. researchgate.netgoogle.com This inhibition leads to global changes in histone methylation marks, including reductions in repressive marks like H3K9me2 and H3K9me3, and alterations in H3K4me3 levels. rsc.orgnih.gov

These epigenetic modifications have profound downstream consequences on gene expression. For instance, in colon cancer cells, this compound-mediated reduction of H3K9 trimethylation on the FAS promoter leads to the re-expression of the Fas receptor, sensitizing the cancer cells to apoptosis. researchgate.netnih.gov In other contexts, it upregulates the pro-apoptotic protein BNIP3 through DNA demethylation-dependent mechanisms and can decrease the expression of the immune checkpoint protein PD-L1 by inhibiting the HMT MLL1. nih.govaacrjournals.org

Beyond its epigenetic effects, this compound engages other critical cancer-related pathways. RNA-sequencing analyses have revealed that treatment with this compound enriches transcripts involved in apoptosis signaling and oxidative stress response pathways. aacrjournals.orgnih.govnih.gov The compound is known to generate reactive oxygen species (ROS), leading to DNA damage and contributing to its cytotoxicity. nih.gov Further studies have identified the c-Met receptor as a molecular target. nih.govresearchgate.net this compound can suppress c-Met at the transcriptional level, leading to the inhibition of its downstream signaling cascade, including the MEK/ERK pathway, which is crucial for cell migration and invasion. fao.orgnih.gov A comprehensive map of these interacting pathways is still being assembled, and identifying the full spectrum of its targets remains a key objective to fully understand its therapeutic potential and potential resistance mechanisms.

| Target Class | Specific Molecular Target | Downstream Pathway/Effect | Cancer Type Context |

| Epigenetic | SUV39H1, SUV39H2, G9a (HMTs) | Decreased H3K9 methylation, re-expression of silenced genes (e.g., FAS) researchgate.netnih.gov | Colon, Ovarian Cancer researchgate.netnih.gov |

| Epigenetic | MLL1 (HMT) | Decreased H3K4 methylation, reduced PD-L1 expression nih.gov | Pancreatic Cancer nih.gov |

| Apoptosis | BNIP3 | Upregulation via promoter demethylation, sensitization to apoptosis aacrjournals.orgaacrjournals.org | Colon Cancer, Hepatoma aacrjournals.orgaacrjournals.org |

| Cell Signaling | c-Met Receptor | Inhibition of c-Met transcription and phosphorylation nih.govresearchgate.net | Colon Cancer nih.gov |

| Cell Signaling | MEK/ERK Pathway | Suppression of phosphorylation, reduced migration and invasion fao.orgnih.gov | Colon Cancer fao.orgnih.gov |

| Stress Response | - | Generation of Reactive Oxygen Species (ROS), DNA Damage nih.gov | Ovarian Cancer nih.gov |

Rational Design and Synthesis of Novel Verticillin-Based Chemical Probes

The complex yet synthetically accessible scaffold of this compound makes it an excellent starting point for the rational design of novel chemical probes. Such probes are invaluable tools for definitively identifying cellular binding partners, studying structure-activity relationships (SARs), and exploring mechanisms of action in greater detail. nih.gov The development of a flexible and scalable synthesis has enabled the creation of dozens of ETP derivatives, which has been instrumental in defining the first expansive SAR for this class of compounds. mdpi.com

Semisynthetic approaches, which modify the natural product isolated from fermentation, have been particularly fruitful. nih.gov For example, derivatives with ester, carbonate, or carbamate (B1207046) functionalities have been created by targeting the C11 and C11' hydroxyl groups of Verticillin H. researchgate.net These modifications can improve physicochemical properties, such as solubility, without sacrificing the core bioactivity, which is largely dependent on the disulfide bridge. nih.govnih.gov

A significant advancement in this area is the development of mechanism-based probes. Recently, a novel synthetic route was developed that enables the creation of heterodimeric ETP derivatives. mit.edu This strategy was used to synthesize an ETP-diazirine photoaffinity labeling probe. mit.edu Photoaffinity probes are powerful tools that, upon photoactivation, can form a covalent bond with their direct molecular targets within a cell. The subsequent identification of these labeled proteins via mass spectrometry can provide unambiguous evidence of direct binding interactions, helping to validate the targets identified through other methods. Future work in this area will likely focus on designing a wider array of probes, including those with reporter tags (e.g., biotin, fluorescent dyes) or clickable handles (e.g., alkynes, azides) to facilitate target identification and visualization studies.

Q & A

Q. What experimental models are appropriate for assessing Verticillin A’s anticancer activity in vitro?

this compound’s cytotoxicity is typically evaluated using human cancer cell lines (e.g., HCT-116 colon carcinoma, HeLa cervical cancer) with dose-response assays (IC₅₀ values). Standard protocols include:

Q. How is this compound quantified in pharmacokinetic studies?

A validated LC-MS/MS method with protein precipitation is used:

- Chromatography : Agilent C18 column, gradient elution (0.1% formic acid in water/ACN).

- Detection : Positive ESI mode, transitions m/z 697.18→615.35 (this compound), m/z 303.06→153.01 (IS: hesperetin).

- Validation parameters : Linearity (1–1000 nM, r² >0.99), precision (2.58–8.71%), accuracy (90–105%), matrix effect (92–99%) ().

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo bioavailability of this compound?

this compound shows nanomolar IC₅₀ in vitro (20–130 nM) but low oral bioavailability (9% in mice). Methodological strategies include:

- Route optimization : Intraperitoneal (IP) administration achieves sustained plasma levels >10 nM for 24h (Cₘₐₓ: 110 nM) vs. oral (Cₘₐₓ: 9 nM) ().

- Formulation enhancement : Lipid-based nanoparticles to improve solubility and absorption ().

- PK/PD modeling : Link plasma concentrations (AUC) to tumor growth inhibition using nonlinear mixed-effects models ().

Q. What molecular mechanisms underlie this compound’s inhibition of HGF/c-Met signaling?

this compound suppresses c-Met phosphorylation and downstream FAK/Src pathways via:

- FASN repression : Reduces palmitate synthesis, destabilizing c-Met (rescue experiments with palmitate confirm this) ().

- Transcriptional regulation : Demethylates H3K9me3 at FAS promoter regions (ChIP-qPCR validation) ().

Experimental design: Combine Western blot (c-Met, p-FAK), siRNA knockdown of FASN, and lipidomics to map metabolic rewiring .

Q. How to address variability in this compound’s bioactivity across cancer types?

Discrepancies (e.g., potent in colorectal vs. moderate in pancreatic cancer) may arise from:

- Tumor microenvironment : Hypoxia-induced metabolic adaptations (assess via Seahorse assays).

- Resistance mechanisms : ABC transporter overexpression (test with verapamil co-treatment) ().

Solution: Use patient-derived xenografts (PDX) and single-cell RNA-seq to identify subtype-specific vulnerabilities .

Methodological Best Practices

- Data presentation : Use tables for IC₅₀ values and pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂). Avoid redundant graphs ().

- Statistical rigor : Report mean ± SD, ANOVA for multi-group comparisons, and power analysis for n determination ().

- Reproducibility : Deposit raw LC-MS/MS data in repositories like MetaboLights; share cell lines via ATCC ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.